An In-Depth Technical Guide to 5-Methyl-2-nitrophenol: Chemical Properties and Structure
An In-Depth Technical Guide to 5-Methyl-2-nitrophenol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 5-Methyl-2-nitrophenol (CAS No: 700-38-9). This document consolidates essential data, detailed experimental protocols, and structural visualizations to support research, development, and application activities involving this compound.
Core Chemical and Physical Properties
5-Methyl-2-nitrophenol is a yellow crystalline solid.[1] It is an organic aromatic compound characterized by a phenol (B47542) ring substituted with a methyl group and a nitro group.[1] The compound is sparingly soluble in water but shows greater solubility in organic solvents.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | [1][2][3] |
| Molecular Weight | 153.14 g/mol | [3] |
| Appearance | Yellow to greenish crystalline chunks or solid | [4] |
| Melting Point | 53-56 °C | [4][5] |
| CAS Number | 700-38-9 | [1][2][3] |
| IUPAC Name | 5-methyl-2-nitrophenol | |
| Synonyms | 6-Nitro-m-cresol, 3-Hydroxy-4-nitrotoluene, 2-Nitro-5-methylphenol | [2][5] |
Structural Information
The structural identity of 5-Methyl-2-nitrophenol is well-defined by various chemical informatics identifiers.
| Identifier Type | Identifier | Source |
| SMILES | Cc1ccc(c(O)c1)--INVALID-LINK--=O | [5] |
| InChI | 1S/C7H7NO3/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3 | [1][2] |
| InChIKey | NQXUSSVLFOBRSE-UHFFFAOYSA-N | [1][2] |
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// Substituent nodes O1 [label="O", fontcolor="#EA4335"]; H1 [label="H"]; N1 [label="N", fontcolor="#4285F4"]; O2 [label="O", fontcolor="#EA4335"]; O3 [label="O", fontcolor="#EA4335"]; C7 [label="C"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H_ring1 [label="H"]; H_ring2 [label="H"]; H_ring3 [label="H"];
// Edges for the benzene ring C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];
// Edges for substituents C1 -- O1 [label=""]; O1 -- H1 [label=""]; C2 -- N1 [label=""]; N1 -- O2 [label=""]; N1 -- O3 [label=""]; C5 -- C7 [label=""]; C7 -- H2 [label=""]; C7 -- H3 [label=""]; C7 -- H4 [label=""]; C3 -- H_ring1 [label=""]; C4 -- H_ring2 [label=""]; C6 -- H_ring3 [label=""];
// Positioning the nodes {rank=same; C1; C6; O1; H1;} {rank=same; C2; C5; N1; O2; O3; C7; H2; H3; H4;} {rank=same; C3; C4; H_ring1; H_ring2;} {rank=same; H_ring3;}
}
Experimental Protocols
Synthesis of 5-Methyl-2-nitrophenol via Nitration of m-Cresol (B1676322)
A common method for the synthesis of 5-Methyl-2-nitrophenol is the direct nitration of m-cresol. A selective method involves a "one-pot" procedure that proceeds through sulfonation, nitration, and subsequent hydrolysis and desulfonation to yield the desired product with high selectivity.
Materials:
-
m-Cresol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Water
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
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Sulfonation: In a reaction vessel equipped with a stirrer and cooling bath, slowly add m-cresol to an excess of concentrated sulfuric acid while maintaining a low temperature.
-
Nitration: Cool the reaction mixture to -5 to 0°C. A mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise to the solution. The temperature should be carefully controlled to prevent side reactions.
-
Hydrolysis and Desulfonation: After the addition is complete, the reaction mixture is carefully poured into a vigorously boiling solution of dilute sulfuric acid. The mixture is refluxed until the evolution of nitrogen ceases.
-
Workup: The reaction mixture is cooled, and the crude product precipitates. The solid is collected by filtration and washed with cold water.
-
Purification: The crude 5-Methyl-2-nitrophenol can be purified by recrystallization. An appropriate solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. The crude product is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly. The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 5-Methyl-2-nitrophenol.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 5-Methyl-2-nitrophenol provides characteristic signals for the aromatic protons, the methyl group protons, and the hydroxyl proton. The exact chemical shifts can vary depending on the solvent used.
Expected ¹H NMR Spectral Data:
-
Methyl Protons (-CH₃): A singlet peak.
-
Aromatic Protons (-C₆H₃-): Multiple signals in the aromatic region, with splitting patterns determined by the substitution on the benzene ring.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and temperature dependent.
Infrared (IR) Spectroscopy
The IR spectrum of 5-Methyl-2-nitrophenol displays characteristic absorption bands for its functional groups.
Key IR Absorption Bands:
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O-H Stretch (phenolic): A broad band, typically in the region of 3200-3600 cm⁻¹.
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C-H Stretch (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic).
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N-O Stretch (nitro group): Two strong absorption bands, typically around 1500-1560 cm⁻¹ (asymmetric) and 1335-1385 cm⁻¹ (symmetric).
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C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
The mass spectrum of 5-Methyl-2-nitrophenol shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): A peak at m/z = 153.
-
Major Fragmentation Peaks: Fragmentation patterns for nitrophenols can be complex, but may involve the loss of the nitro group (-NO₂) or other fragments from the aromatic ring.
Safety and Handling
5-Methyl-2-nitrophenol should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
